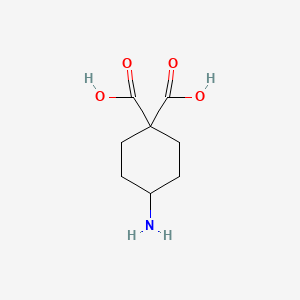

4-amino-1,1-Cyclohexanedicarboxylic acid

説明

特性

CAS番号 |

57899-74-8 |

|---|---|

分子式 |

C8H13NO4 |

分子量 |

187.19 g/mol |

IUPAC名 |

4-aminocyclohexane-1,1-dicarboxylic acid |

InChI |

InChI=1S/C8H13NO4/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13) |

InChIキー |

WLEHEWWMHHJASO-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCC1N)(C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Hydrogenation of p-Aminobenzoic Acid

Overview:

The most established route for synthesizing this compound involves the catalytic hydrogenation of p-aminobenzoic acid. This approach is favored due to its directness and industrial scalability.

- Catalyst Selection: Ruthenium on carbon (Ru/C) is the preferred catalyst for high selectivity and yield, though rhodium and platinum catalysts have also been explored.

- Reaction Conditions:

- Isomer Control: The process can be tuned to favor the trans isomer, which is more stable and desirable for many applications.

- p-Aminobenzoic acid is suspended in water with 10% sodium hydroxide.

- 5% Ru/C catalyst is added.

- The mixture is hydrogenated at 100°C and 15 bar hydrogen pressure.

- After reaction completion, the mixture is processed to isolate the product, often using selective crystallization or esterification to separate cis/trans isomers.

One-Pot Synthesis and Isomer Separation

One-Pot Strategy:

A notable advancement is the one-pot synthesis, allowing for direct conversion and isomer separation without intermediate purification steps.

- After hydrogenation, the reaction mixture can be protected (e.g., with tert-butoxycarbonyl anhydride) to facilitate selective esterification of the cis isomer.

- The trans isomer is then isolated by filtration and extraction, followed by acidification and solvent washes.

- Simplifies workflow and reduces handling.

- Enhances trans/cis selectivity.

- Industrially scalable due to mild hydrogenation pressures and straightforward workup.

Data Table: One-Pot Synthesis Example

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Trans Ratio (%) |

|---|---|---|---|---|

| Hydrogenation | 5% Ru/C, 10% NaOH, 100°C, 15 bar H₂ | 70 | 92 | >75 |

| BOC Protection & Esterification | BOC anhydride, acetone, room temp, 20 h | 62 | 99.1 | >90 (after sep) |

[Data adapted from patent literature]

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temp (°C) | Pressure (bar) | Yield (%) | Trans Selectivity (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Direct Hydrogenation (One-Pot) | 5% Ru/C | 100 | 15 | 62–70 | >75 | High selectivity, scalable |

| Base-Mediated Isomerization (cis→trans) | — | — | — | 68–73 | High | Useful for isomer purification |

| Hydrogenation of Nitro Derivatives | 5% Ru/C | 100 | 15 | — | — | Versatile starting materials |

| High-Pressure Hydrogenation (related) | 5% Ru/C | 140–170 | 80–150 | 98.5* | — | High purity, industrial scale |

*Yield for related 4-aminomethyl cyclohexane carboxylic acid-1.

Research Outcomes and Process Optimization

- Catalyst Longevity: Ruthenium catalysts can be reused, making the process more economical for industrial applications.

- Process Scalability: The one-pot hydrogenation and separation process is suitable for large-scale production, with mild conditions and straightforward product isolation.

- Isomer Purity: Selective crystallization and esterification steps enable high-purity trans isomer isolation, critical for downstream applications.

- Versatility: The method accommodates various substituted benzoic acid derivatives, broadening the applicability of the process.

化学反応の分析

Types of Reactions

4-amino-1,1-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

科学的研究の応用

4-amino-1,1-Cyclohexanedicarboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-amino-1,1-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclic Amino Acids with Single Carboxylate Groups

1-Amino-1-cyclohexanecarboxylic acid (CAS: 2756-85-6) shares the cyclohexane backbone and a 1-amino-1-carboxylate substitution but lacks the additional carboxylate at position 4. Studies on similar cyclic amino acids (e.g., cycloleucine, a 5-membered analog) highlight the critical role of ring size and substituent rigidity in enzyme inhibition. For example:

- Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a potent inhibitor of S-adenosylmethionine synthase, with activity dependent on its 5-membered ring .

- Expanding the ring to 6 members (as in 1-amino-1-cyclohexanecarboxylic acid) reduces inhibitory potency due to steric and conformational differences .

Cyclohexane Derivatives with Dual Functional Groups

cis-1,4-Cyclohexanedicarboxylic acid (CAS: 619-81-8) lacks the amino group but shares the dual carboxylate substitution. It is used in polymer synthesis and exhibits distinct physicochemical properties, such as higher solubility in polar solvents compared to its amino-substituted counterpart .

4-Hydroxycyclohexane-1-carboxylic acid (CAS: 17419-81-7) replaces the amino group with a hydroxyl group. This substitution reduces metal-chelating capacity but enhances solubility in aqueous media .

Heterocyclic Analogs

4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) features a 5-membered ring with sulfur atoms. Adt demonstrates superior enzyme inhibition compared to cycloleucine, attributed to sulfur-mediated zinc chelation in metalloenzymes . In contrast, 4-amino-1,1-cyclohexanedicarboxylic acid’s larger ring size may limit its ability to fit into enzyme active sites designed for smaller ligands .

Structural and Functional Analysis

Table 1: Key Properties of Selected Cyclic Amino Acids and Carboxylates

Table 2: Physicochemical Comparison

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-amino-1,1-cyclohexanedicarboxylic acid be confirmed experimentally?

- Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) to determine the molecular formula (e.g., C₈H₁₃NO₄) and confirm isotopic patterns. For stereochemical analysis, employ nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to resolve cyclohexane ring conformers and substituent positions. X-ray crystallography may further validate spatial arrangements if single crystals are obtainable .

Q. What synthetic routes are recommended for preparing this compound derivatives?

- Methodological Answer: Design multi-step syntheses involving cyclohexane ring functionalization. For example:

Start with 1,1-cyclohexanedicarboxylic acid (precursor in ) and introduce an amino group via nucleophilic substitution or reductive amination.

Optimize reaction conditions (e.g., pH, solvent polarity) to minimize side products, referencing protocols for analogous fluorinated cyclohexane amino acids ( ).

Purify intermediates using column chromatography or recrystallization, verifying purity via HPLC .

Q. How do solvent systems affect the solubility and stability of this compound?

- Methodological Answer: Conduct solubility tests in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) at varying temperatures. Monitor stability via UV-Vis spectroscopy or LC-MS to detect degradation products (e.g., decarboxylation or ring-opening under acidic/basic conditions). Adjust solvent choice based on experimental needs, such as aqueous buffers for biological assays or organic solvents for synthetic reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer: Compare experimental NMR/MS data with computational predictions (e.g., density functional theory, DFT) to identify discrepancies. Cross-validate using multiple instruments (e.g., Orbitrap for HRMS in ) and standardized protocols. Publish raw spectral data in open repositories to facilitate peer validation .

Q. How does this compound influence peptide backbone conformation in drug design?

- Methodological Answer: Incorporate the compound into model peptides and analyze conformational changes via circular dichroism (CD) spectroscopy or molecular dynamics simulations. Compare with structurally similar α-amino acids (e.g., 1-aminocyclopentane-1-carboxylic acid in ) to assess rigidity and hydrogen-bonding patterns. Optimize peptide stability by tuning substituent positions on the cyclohexane ring .

Q. What experimental precautions are critical when handling this compound under high-temperature conditions?

- Methodological Answer: Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For reactions requiring heat (e.g., isomerization studies in ), employ inert atmospheres (N₂/Ar) and monitor intermediates via in situ FTIR. Reference safety data sheets (SDS) for thermal stability guidelines ( ).

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer: Apply quantum mechanical calculations (e.g., Gaussian software) to map electron density distributions and identify reactive sites (carboxylic acid vs. amino groups). Validate predictions experimentally via kinetic studies (e.g., monitoring esterification or amide coupling rates) .

Q. What analytical techniques differentiate cis/trans isomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。